

# Spectroscopic and Methodological Profile of Fmoc-α-Methyl-L-Phenylalanine (Fmoc-α-Me-Phe-OH)

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Compound of Interest		
Compound Name:	Fmoc-alpha-Me-Phe-OH	
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A comprehensive technical overview of the spectroscopic characteristics and analytical methodologies for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid (Fmoc-α-Me-Phe-OH), a key building block in peptide synthesis, is presented here for researchers, scientists, and professionals in drug development. This guide consolidates available data to facilitate its use in complex peptide design and synthesis.

Fmoc-α-Me-Phe-OH, a derivative of phenylalanine, incorporates a methyl group at the alphacarbon, which imparts unique conformational constraints on the resulting peptides, enhancing their stability against enzymatic degradation. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis for the temporary protection of the alpha-amino group.

## **Spectroscopic Data**

While a complete, verified dataset for Fmoc- $\alpha$ -Me-Phe-OH is not readily available in public repositories, the following represents expected and typical spectroscopic characteristics based on its chemical structure. For comparison, data for the closely related, non-methylated Fmoc-L-Phenylalanine is often referenced, though significant differences, particularly in the NMR spectra, are expected due to the presence of the  $\alpha$ -methyl group.



Table 1: Nuclear Magnetic Resonance (NMR) Data for Fmoc- $\alpha$ -Me-Phe-OH

¹H NMR	Expected Chemical Shift (δ, ppm)	Multiplicity	Assignment
Phenyl (Ar-H)	7.10 - 7.40	Multiplet	5H of Phenylalanine side chain
Fmoc (Ar-H)	7.60 - 7.90	Multiplet	8H of Fluorenyl group
Fmoc (CH, CH <sub>2</sub> )	4.20 - 4.50	Multiplet	CH and CH <sub>2</sub> of Fluorenylmethoxycarb onyl group
α-Methyl (CH₃)	~1.50	Singlet	3H of α-methyl group
β-Methylene (CH <sub>2</sub> )	~3.10	AB quartet	2H of β-methylene group
Carboxylic Acid (OH)	>10.0	Broad Singlet	1H of Carboxylic acid
Amide (NH)	~5.5 - 6.5	Singlet	1H of Amide proton

<sup>13</sup> C NMR	Expected Chemical Shift ( $\delta$ , ppm)	Assignment
Carbonyl (C=O)	~176	Carboxylic acid carbonyl
Carbonyl (C=O)	~156	Urethane carbonyl
Aromatic (Ar-C)	120 - 145	Phenylalanine and Fmoc aromatic carbons
Fmoc (CH, CH <sub>2</sub> )	47, 67	CH and CH <sub>2</sub> of Fluorenylmethoxycarbonyl group
α-Carbon (Cα)	~60	Quaternary α-carbon
β-Carbon (Cβ)	~40	Methylene carbon of the benzyl side chain
α-Methyl (CH₃)	~25	α-methyl carbon



Table 2: Infrared (IR) Spectroscopy Data for Fmoc-α-Me-Phe-OH

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Mode
O-H (Carboxylic Acid)	3300 - 2500 (broad)	Stretching
N-H (Amide)	~3300	Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Aliphatic)	3000 - 2850	Stretching
C=O (Carboxylic Acid)	~1710	Stretching
C=O (Urethane)	~1690	Stretching
C=C (Aromatic)	1600 - 1450	Stretching

Table 3: Mass Spectrometry (MS) Data for Fmoc-α-Me-Phe-OH

Parameter	Value
Molecular Formula	C25H23NO4
Molecular Weight	401.46 g/mol
Expected [M+H]+	402.17
Expected [M+Na]+	424.15

# **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for Fmocprotected amino acids, including Fmoc- $\alpha$ -Me-Phe-OH.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-α-Me-Phe-OH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent may affect the chemical shifts of labile protons (NH and OH).



### ¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be -2 to 16 ppm.

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: Same as for <sup>1</sup>H NMR, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer).
- Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - For Attenuated Total Reflectance (ATR-FTIR): Place a small amount of the solid sample directly onto the ATR crystal.
  - For KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

#### Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters: Scan the sample over the mid-IR range (typically 4000 to 400 cm<sup>-1</sup>). Acquire
  a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it
  from the sample spectrum.

## **Mass Spectrometry (MS)**

 Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for ionization (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote



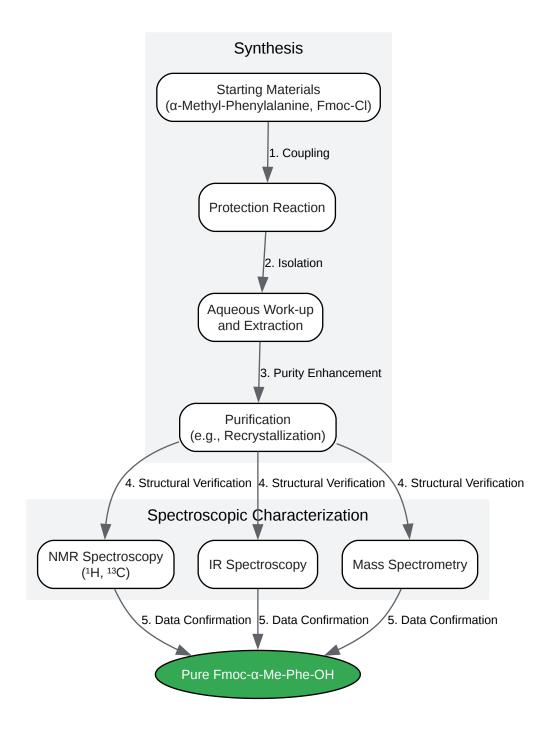
protonation).

- Data Acquisition:
  - Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.
  - Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.
  - Mode: Acquire the spectrum in positive ion mode to observe protonated ([M+H]+) or sodiated ([M+Na]+) adducts.

## **Logical Workflow for Characterization**

The general workflow for the synthesis and characterization of a modified amino acid like Fmoc- $\alpha$ -Me-Phe-OH is illustrated below. This process ensures the identity and purity of the compound before its use in further applications such as peptide synthesis.





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General workflow for the synthesis and characterization of Fmoc- $\alpha$ -Me-Phe-OH.

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